(2E)-1-(3-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(3-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Its structure features a 3-bromophenyl group at position 1 and a 2-methoxyphenyl group at position 3, with the double bond in the E-configuration. This configuration ensures planarity, enhancing electronic conjugation and influencing photophysical properties such as nonlinear optical (NLO) activity .
Key properties include:
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAXJQWCGFTDCT-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and green chemistry principles, such as the use of polyethylene glycol (PEG) as a solvent, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1-(3-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Substituent Effects on Electronic and Optical Properties
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Substituents : 2-bromophenyl (A-ring), 3,4-dimethoxyphenyl (B-ring).
- Impact : The additional methoxy group at position 4 enhances electron-donating capacity, red-shifting UV-Vis absorption compared to the target compound. However, steric hindrance from the 3,4-dimethoxy arrangement reduces planarity, slightly diminishing NLO efficiency .
(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Substituents : 2,3,4-trimethoxyphenyl (B-ring).
- Impact : Increased methoxy substitution improves solubility in polar solvents but disrupts conjugation due to steric effects. The compound exhibits moderate NLO activity (c(3) = 369.294 × 10²² m² V⁻²), outperforming the target compound by 185-fold in third-order susceptibility .
(2E)-1-(4'-Bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Substituents : Extended biphenyl system with bromine.
- Impact : The biphenyl group extends conjugation, leading to a higher hyperpolarizability (β = 12.8 × 10⁻³⁰ esu) compared to the target compound (β = 8.2 × 10⁻³⁰ esu) .
(2E)-3-(3-Bromophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
- Structure : Hybrid chalcone-thiazole with a 3-bromophenyl group.
- Activity : Exhibits 57.1% inhibition against DNA gyrase B (a bacterial target), significantly higher than the methoxy-substituted analog (33.1% inhibition). The bromine atom enhances hydrophobic interactions with the enzyme’s active site .
(E)-1-(1-Ethyl-1H-indol-3-yl)-3-(3-bromophenyl)prop-2-en-1-one
Crystallographic and Structural Insights
Nonlinear Optical (NLO) Properties
Biological Activity
Overview
(2E)-1-(3-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique α,β-unsaturated carbonyl structure. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : CHBrO
- Molecular Weight : 317.18 g/mol
- CAS Number : 358656-07-2
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually performed in ethanol or methanol under reflux conditions to facilitate the formation of the chalcone.
Antimicrobial Activity
Recent studies have demonstrated that chalcones exhibit significant antimicrobial properties. For instance, this compound has shown potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) for this compound against MRSA (Methicillin-resistant Staphylococcus aureus) was reported to be as low as 0.5–2.0 μg/mL, outperforming conventional antibiotics such as tetracycline and ciprofloxacin .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.5–2.0 | Antimicrobial |
| Tetracycline | >10 | Antimicrobial |
| Ciprofloxacin | >10 | Antimicrobial |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using MCF-7 breast cancer cells revealed that it possesses significant antiproliferative activity, with IC values indicating effective inhibition of cell growth. The mechanism of action may involve the destabilization of tubulin, which is critical for cancer cell division .
The biological effects of this compound are primarily attributed to its ability to interact with cellular targets through its α,β-unsaturated carbonyl system. This structure allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins, which can modulate enzyme activity and signaling pathways involved in inflammation and cell proliferation .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study compared various chalcones and found that those with bromine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Research : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in viability, supporting its potential use as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
